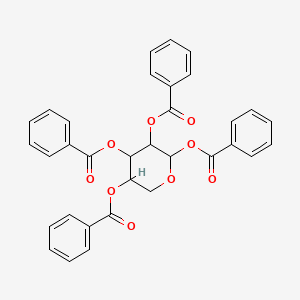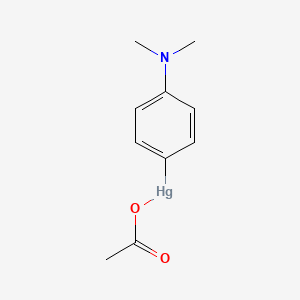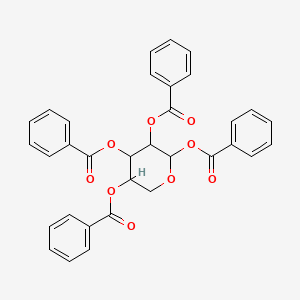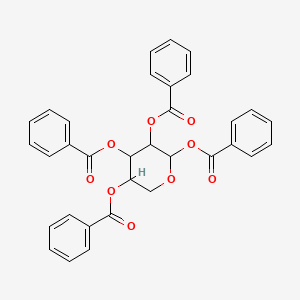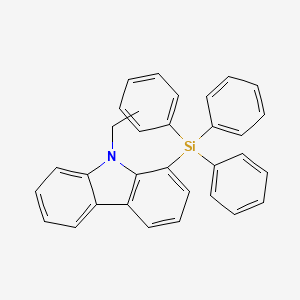
9-Ethyl-1-(triphenylsilyl)carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-1-(triphenylsilyl)carbazole is a chemical compound with the molecular formula C32H27NSi It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound This compound is notable for its unique structure, which includes an ethyl group and a triphenylsilyl group attached to the carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1-(triphenylsilyl)carbazole typically involves the reaction of carbazole with ethyl bromide and triphenylsilyl chloride. The process can be summarized as follows:
N-Alkylation: Carbazole is reacted with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethyl group at the nitrogen atom.
Silylation: The resulting 9-ethylcarbazole is then treated with triphenylsilyl chloride in the presence of a base like triethylamine to attach the triphenylsilyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-1-(triphenylsilyl)carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the carbazole core, potentially altering its electronic properties.
Substitution: The ethyl and triphenylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation reagents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce halogens or other functional groups.
Scientific Research Applications
9-Ethyl-1-(triphenylsilyl)carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Research into carbazole derivatives has shown potential for developing new pharmaceuticals, including anticancer and antimicrobial agents.
Industry: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 9-Ethyl-1-(triphenylsilyl)carbazole involves its interaction with molecular targets and pathways within a given system. For instance, in biological systems, carbazole derivatives can influence various signaling pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in inflammation and cell proliferation . The specific effects depend on the functional groups attached to the carbazole core and their interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
9-Ethylcarbazole: Lacks the triphenylsilyl group, resulting in different chemical properties and applications.
3-Chloro-9-ethylcarbazole:
3,6-Dibromo-9-ethylcarbazole: Features two bromine atoms, affecting its electronic properties and suitability for specific applications.
Uniqueness
9-Ethyl-1-(triphenylsilyl)carbazole is unique due to the presence of both the ethyl and triphenylsilyl groups. These groups confer specific electronic and steric properties, making the compound suitable for specialized applications in organic electronics and materials science.
Properties
CAS No. |
18834-06-5 |
|---|---|
Molecular Formula |
C32H27NSi |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
(9-ethylcarbazol-1-yl)-triphenylsilane |
InChI |
InChI=1S/C32H27NSi/c1-2-33-30-23-13-12-21-28(30)29-22-14-24-31(32(29)33)34(25-15-6-3-7-16-25,26-17-8-4-9-18-26)27-19-10-5-11-20-27/h3-24H,2H2,1H3 |
InChI Key |
BRNWEVXTDZZEPB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C(=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


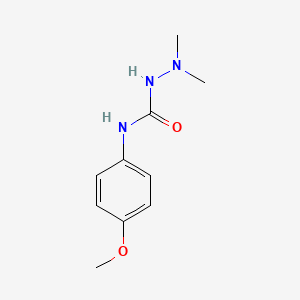
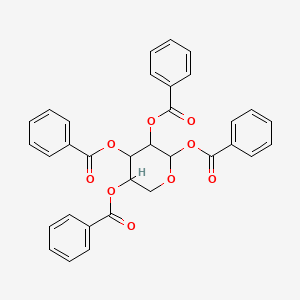

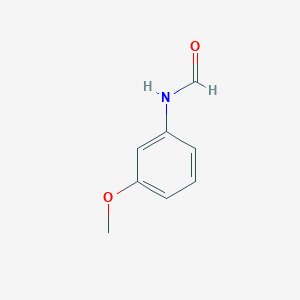
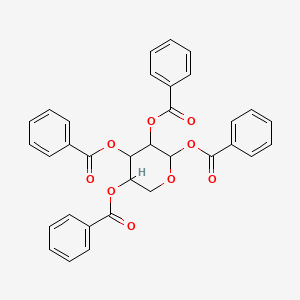
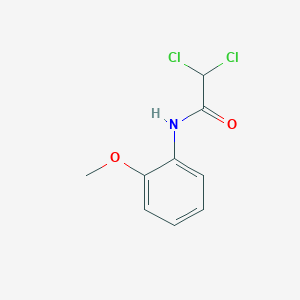
![1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B11956673.png)


